3-(Butylsulfonamido)phenylboronic acid

Übersicht

Beschreibung

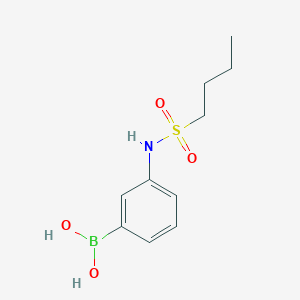

3-(Butylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.11400 g/mol. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butylsulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylsulfonamido)phenylboronic acid typically involves the reaction of phenylboronic acid with butylsulfonamide under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Butylsulfonamido)phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce boronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including BS-PBA, have shown potential as anticancer agents due to their ability to inhibit proteasome activity. The compound's structure allows it to form reversible covalent bonds with diols, which can be exploited for targeted drug delivery systems. For instance, studies have demonstrated that phenylboronic acids can enhance the efficacy of existing anticancer drugs by modifying their pharmacokinetic properties and selectivity towards cancer cells .

1.2 Glucose-Sensitive Drug Delivery

BS-PBA can be incorporated into hydrogels that respond to glucose levels in the body. These hydrogels can release therapeutic agents such as insulin in a controlled manner, making them suitable for diabetes management. Research indicates that the incorporation of BS-PBA into polymer matrices allows for glucose-triggered drug release, enhancing the effectiveness of treatments while minimizing side effects .

3.1 Suzuki-Miyaura Coupling Reaction

BS-PBA is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the functionalization of aromatic compounds, making BS-PBA a useful tool for synthesizing complex organic molecules . The efficiency of BS-PBA in these reactions is attributed to its ability to stabilize intermediates and facilitate product formation.

Biosensing Applications

4.1 Detection of Biomolecules

The unique interaction between boronic acids and diols makes BS-PBA suitable for biosensing applications. It can be used to develop sensors that detect biomolecules such as glucose or catecholamines through changes in fluorescence or conductivity upon binding . This property is particularly useful for creating diagnostic tools for monitoring metabolic diseases.

Case Studies

Case Study 1: Glucose-Responsive Hydrogels

A recent study developed a glucose-sensitive hydrogel incorporating BS-PBA, demonstrating its ability to release insulin in response to varying glucose concentrations. The hydrogel exhibited significant swelling behavior and drug loading capacity, making it a promising candidate for diabetes treatment .

Case Study 2: Anticancer Drug Enhancement

Research involving BS-PBA showed that when combined with existing chemotherapeutics, it improved selectivity towards cancer cells while reducing toxicity to normal cells. This enhancement was attributed to the compound's ability to modulate the pharmacokinetic profiles of the drugs involved .

Wirkmechanismus

The mechanism by which 3-(Butylsulfonamido)phenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which may play a role in its biological activity.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid

Butylsulfonamide derivatives

Other boronic acid derivatives

Does this cover everything you were looking for?

Biologische Aktivität

3-(Butylsulfonamido)phenylboronic acid is a derivative of phenylboronic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the biological activities associated with this compound, highlighting its mechanisms, efficacy, and potential applications.

- Molecular Formula : C₁₁H₁₅BNO₂S

- Molecular Weight : 233.22 g/mol

The compound features a boronic acid functional group, which is known for its ability to interact with various biological molecules, including enzymes and receptors.

Antimicrobial Properties

Research indicates that phenylboronic acid derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and Klebsiella pneumoniae by acting as enzyme inhibitors against β-lactamases, which are critical in antibiotic resistance mechanisms .

Table 1: Antimicrobial Efficacy of Phenylboronic Acid Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli (ATCC 25922) | 6.50 mg/mL |

| Other phenylboronic acids | Klebsiella pneumoniae | Varies (dependent on derivative) |

Anticancer Activity

The anticancer potential of phenylboronic acids has been explored in various studies. For instance, it has been observed that these compounds can selectively inhibit the migration and proliferation of cancer cells without significantly affecting non-tumorigenic cells. This selective action is crucial for developing targeted cancer therapies .

Case Study: Inhibition of Prostate Cancer Cell Migration

In vitro studies demonstrated that this compound at concentrations as low as 1 µM significantly inhibited the migration of prostate cancer cell lines (DU-145 and PC-3), while having minimal effects on non-tumorigenic cell lines . The results suggest a promising avenue for therapeutic development.

The mechanism through which phenylboronic acids exert their biological effects often involves their ability to form reversible covalent bonds with diols present in various biological molecules. This property allows them to modulate enzyme activity and interfere with cellular signaling pathways .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits β-lactamases, restoring antibiotic efficacy |

| Cell Migration Inhibition | Alters cytoskeletal dynamics in cancer cells |

| Interaction with Receptors | Modulates receptor activity affecting cellular responses |

Research Findings

Recent studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications. For example:

- Antibacterial Studies : A series of experiments confirmed that this compound can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting class A and C β-lactamases .

- Anticancer Studies : The compound demonstrated significant anti-migratory effects on cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

[3-(butylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLUCZZOOILMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674468 | |

| Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-65-3 | |

| Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.